Methyl 2-bromo-5-methylthiazole-4-carboxylate
Description
Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-61-4) is a brominated thiazole derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol . Key physicochemical properties include:
- Density: 1.656 g/cm³ (20°C)
- Boiling Point: 271.8°C (760 Torr)
- Solubility: Sparingly soluble in water (0.99 g/L at 25°C)
- Flash Point: 118.2°C .
The compound features a thiazole ring substituted with a bromine atom at position 2, a methyl group at position 5, and a methoxycarbonyl group at position 2. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactive bromine substituent .
Properties
IUPAC Name |
methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKSUNUZQDIVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626171 | |
| Record name | Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-61-4 | |
| Record name | Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Methyl 2-bromo-5-methylthiazole-4-carboxylate typically involves the bromination of 5-methylthiazole-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 2-bromo-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
Pharmaceutical Development
Overview
Methyl 2-bromo-5-methylthiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance drug efficacy against bacterial infections and other diseases.
Case Studies
- Antibacterial Properties : Research has indicated that thiazole derivatives exhibit significant antibacterial activity. A study demonstrated that compounds derived from this compound showed improved efficacy against resistant bacterial strains, highlighting its potential in developing new antibiotics .
Agricultural Chemistry
Overview
In the realm of agrochemicals, this compound is utilized in the formulation of fungicides and herbicides. These applications are critical for protecting crops from pests and diseases, thereby improving agricultural yields.
Data Table: Agrochemical Applications
| Application Type | Compound Derived | Efficacy | Target Pest/Disease |
|---|---|---|---|
| Fungicide | This compound | High | Fungal pathogens |
| Herbicide | This compound | Moderate | Broadleaf weeds |
Material Science
Overview
this compound is explored in material science for developing novel materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors.
Case Study
A recent study investigated the use of this compound in creating polymeric materials with improved mechanical properties and thermal stability. The results indicated that incorporating this thiazole derivative into polymer matrices resulted in materials that could withstand harsher environmental conditions compared to traditional polymers .
Biochemical Research
Overview
In biochemical research, this compound is used to study enzyme inhibition and metabolic pathways. This research aids in understanding biological processes and identifying potential therapeutic targets.
Case Studies
- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting its utility as a lead compound for developing drugs targeting metabolic disorders .
- Metabolic Pathway Analysis : Studies utilizing this compound have provided insights into the regulation of metabolic pathways affected by oxidative stress, paving the way for new therapeutic strategies against related diseases .
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-methylthiazole-4-carboxylate is primarily related to its ability to act as an intermediate in various chemical reactions. Its bromine atom can be readily substituted, making it a versatile building block in organic synthesis . The thiazole ring structure also contributes to its biological activity, interacting with various molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9)
Methyl 2-bromo-5-ethylthiazole-4-carboxylate (CAS: 81569-46-2)
Methyl 2-bromo-5-chlorothiazole-4-carboxylate (CID: 37818501)
- Molecular Formula: C₅H₃BrClNO₂S .
- Key Differences :
- Substituents : Chlorine at position 5 instead of methyl.
- Impact : Increased electrophilicity at the thiazole ring due to electron-withdrawing Cl, enhancing reactivity in arylations.
Functional Group Modifications
2-Bromo-5-methylthiazole-4-carboxylic Acid (CAS: 1194374-25-8)
Ethyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 79247-80-6)
Physicochemical and Reactivity Comparison
Biological Activity
Methyl 2-bromo-5-methylthiazole-4-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₈BrN₂O₂S
- Molecular Weight : Approximately 264.14 g/mol
- Structure : Contains a thiazole ring, a bromine atom at the 2-position, and a carboxylate group at the 4-position.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, which can lead to either inhibition or activation of specific biological pathways. The thiazole ring plays a crucial role in facilitating interactions with proteins and nucleic acids, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A notable investigation assessed its cytotoxicity against various cancer cell lines, revealing promising results.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 (liver carcinoma) | 7.06 | |
| Doxorubicin (control) | HEPG2 | 0.5 |
The compound demonstrated an IC₅₀ value of 7.06 µM , indicating moderate cytotoxicity compared to the reference drug doxorubicin, which had an IC₅₀ of 0.5 µM . This suggests that while this compound is not as potent as doxorubicin, it still possesses significant anticancer activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Study on Cytotoxicity
A detailed study was conducted using the MTT assay to evaluate the cytotoxic effects of this compound on HEPG2 liver carcinoma cells. The results indicated a dose-dependent reduction in cell viability, reinforcing the compound's potential as an anticancer agent.
In Vivo Stability Assessment
Another significant study focused on the pharmacokinetics of this compound in BALB/c mice. The compound exhibited a half-life of approximately 215 minutes in plasma stability assays, suggesting favorable enzymatic and hydrolytic stability for further therapeutic applications .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
